molecular formula C29H31N3O2 B11471055 4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

4-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11471055
M. Wt: 453.6 g/mol
InChI Key: JICHONOASXVLPX-UHFFFAOYSA-N
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Description

4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and multiple aromatic substituents

Preparation Methods

The synthesis of 4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core and the subsequent attachment of the pyrrolidinone ring and aromatic substituents. Common synthetic routes may involve:

Chemical Reactions Analysis

4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-{1-[4-(4-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE include other benzodiazole derivatives and pyrrolidinone-containing molecules. These compounds share structural similarities but may differ in their substituents and overall properties.

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-21-9-13-24(14-10-21)32-20-23(19-28(32)33)29-30-26-7-3-4-8-27(26)31(29)17-5-6-18-34-25-15-11-22(2)12-16-25/h3-4,7-16,23H,5-6,17-20H2,1-2H3

InChI Key

JICHONOASXVLPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)C

Origin of Product

United States

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